molecular formula C13H23N3O2 B2396839 N-Methyl-N-[[1-[2-(methylamino)-2-oxoethyl]piperidin-4-yl]methyl]prop-2-enamide CAS No. 2411227-55-7

N-Methyl-N-[[1-[2-(methylamino)-2-oxoethyl]piperidin-4-yl]methyl]prop-2-enamide

Cat. No. B2396839
CAS RN: 2411227-55-7
M. Wt: 253.346
InChI Key: UGNNDQOAPWNAHR-UHFFFAOYSA-N
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Description

This compound is a derivative of piperidine, which is a common structure in many pharmaceuticals . Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, piperidine derivatives are known to undergo a variety of chemical reactions. These can include hydrogenation, cyclization, cycloaddition, annulation, and amination .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Piperidine derivatives can vary widely in their properties, depending on the functional groups attached to the piperidine ring .

Mechanism of Action

The mechanism of action would depend on the specific biological targets of this compound. Many piperidine derivatives are active in the central nervous system, and could potentially act as inhibitors or activators of various neurotransmitter systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. Some piperidine derivatives, particularly those related to fentanyl, can be extremely potent and pose a risk of overdose .

properties

IUPAC Name

N-methyl-N-[[1-[2-(methylamino)-2-oxoethyl]piperidin-4-yl]methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O2/c1-4-13(18)15(3)9-11-5-7-16(8-6-11)10-12(17)14-2/h4,11H,1,5-10H2,2-3H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNNDQOAPWNAHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1CCC(CC1)CN(C)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-N-[[1-[2-(methylamino)-2-oxoethyl]piperidin-4-yl]methyl]prop-2-enamide

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